molecular formula C7H13NOS B8404907 5-Isopropylthio-pyrrolidin-2-one

5-Isopropylthio-pyrrolidin-2-one

Cat. No. B8404907
M. Wt: 159.25 g/mol
InChI Key: XIOUZFQBCHCAJP-UHFFFAOYSA-N
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Patent
US04897414

Procedure details

A mixture of 9 g of 5-hydroxy-pyrrolidin-2-one in 40 cm3 of 2-propanethiol and 5 g of Amberlite resin IR 120 H is maintained for 80 hours at ambient temperature. After diluting with ether, filtering, and concentrating under reduced pressure, 8.5 g of the expected product is obtained. m.p. 77°-79° C., crystallized from isopropyl ether. m.p. 85°-87° C. after re-crystallization.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[NH:6][C:5](=O)[CH2:4][CH2:3]1.[CH3:8][CH:9]([SH:11])[CH3:10]>CCOCC>[CH:9]([S:11][CH:5]1[NH:6][C:2](=[O:1])[CH2:3][CH2:4]1)([CH3:10])[CH3:8]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
OC1CCC(N1)=O
Name
Quantity
40 mL
Type
reactant
Smiles
CC(C)S
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)SC1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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